1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea
Description
This compound, also known as Talinolol (C₂₀H₃₃N₃O₃), is a non-selective β-adrenergic receptor antagonist (beta-blocker) used in cardiovascular therapeutics . Its structure features:
- Cyclohexylurea moiety: Provides lipophilicity, influencing membrane permeability and pharmacokinetics.
- Tert-butylamino group: Enhances receptor binding affinity via hydrophobic interactions.
- 3-hydroxypropoxy chain: Contributes to stereospecific binding to β-adrenergic receptors.
Talinolol’s therapeutic effects include reducing heart rate and blood pressure by blocking catecholamine binding to β₁/β₂ receptors .
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-[2-(tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)23-17(13-24)14-26-18-11-9-16(10-12-18)22-19(25)21-15-7-5-4-6-8-15/h9-12,15,17,23-24H,4-8,13-14H2,1-3H3,(H2,21,22,25) |
InChI Key |
FNQWDIBHAKDJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(CO)COC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenolic Intermediate
The phenolic intermediate, 4-(2-(tert-butylamino)-3-hydroxypropoxy)aniline, is prepared by:
- Starting from 4-aminophenol, the hydroxypropoxy side chain is introduced via reaction with epichlorohydrin or similar epoxide compounds.
- The epoxide ring is opened regioselectively by tert-butylamine, yielding the 2-(tert-butylamino)-3-hydroxypropoxy substituent on the phenol.
- This step is typically conducted under controlled temperature to favor the desired regioisomer and minimize side reactions.
Formation of the Urea Linkage
- The phenolic intermediate with a free amino group is reacted with cyclohexyl isocyanate.
- The isocyanate reacts with the amino group to form the urea bond, yielding 1-[4-[2-(tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea.
- This reaction is generally performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
- Purification is achieved by recrystallization or chromatography to obtain the pure urea compound.
Industrial Scale Considerations
- Large-scale synthesis involves optimization of reaction conditions such as temperature, solvent choice, and stoichiometry to maximize yield and purity.
- Crystallization techniques are employed to isolate the final product with high purity.
- The process is designed to minimize impurities and side products, ensuring pharmaceutical-grade quality.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Hydroxypropoxy side chain installation | 4-Aminophenol + epichlorohydrin + tert-butylamine | 0–25 °C | 70–85 | Controlled addition to avoid side reactions |
| Urea formation | Phenolic amine + cyclohexyl isocyanate | Room temperature (20–30 °C) | 80–90 | Anhydrous conditions preferred |
| Purification | Recrystallization or chromatography | Ambient to reflux | — | Ensures >98% purity |
Supporting Analytical Data
- Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to the tert-butyl group, aromatic protons, hydroxypropoxy chain, and cyclohexyl ring confirm the structure.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with molecular weight 363.5 g/mol.
- Infrared Spectroscopy (IR): Urea carbonyl stretch around 1650 cm⁻¹, hydroxyl groups around 3400 cm⁻¹, and N-H stretches confirm functional groups.
- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >98%.
Summary Table of Key Data
| Parameter | Description |
|---|---|
| Molecular Formula | C20H33N3O3 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
| CAS Number | 71369-60-3 |
| Key Synthetic Steps | Hydroxypropoxy substitution, urea formation |
| Typical Yield Range | 70–90% |
| Purity | >98% (by HPLC) |
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The tert-butylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference substance for analytical methods.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O)
- Structural similarities : Urea backbone.
- Key differences: Replaces tert-butylamino and cyclohexyl groups with dimethylamino-propyl and phenyl groups. Lacks the hydroxypropoxy chain critical for β-blocker activity.
- Safety: No classified hazards under GHS, but toxicological data remain incomplete .
- Function: Not explicitly therapeutic; likely a research intermediate.
Glibenclamide (1-[4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonyl]-3-cyclohexylurea)
- Structural similarities : Cyclohexylurea group.
- Key differences :
- Sulfonylurea linkage instead of hydroxypropoxy chain.
- Chloro-methoxybenzamido substituent enhances pancreatic β-cell potassium channel inhibition.
- Function : Antidiabetic sulfonylurea, stimulating insulin secretion .
- Safety : Risk of hypoglycemia due to prolonged insulin release.
Salbutamol Derivatives (e.g., ACI 190719, CAS 754926-25-5)
- Structural similarities: Tert-butylamino and hydroxypropoxy groups. Aromatic phenyl rings with hydroxyl/hydroxymethyl substitutions.
- Key differences: Ethanolamine backbone instead of urea. Lack of cyclohexyl group.
- Function: β₂-adrenergic agonists (bronchodilators), opposing Talinolol’s action .
Pharmacological and Physicochemical Comparison
Table 1. Comparative Analysis of Key Compounds
| Parameter | Talinolol | 3-[3-(Dimethylamino)propyl]-1-phenylurea | Glibenclamide | Salbutamol Derivative (ACI 190719) |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₃₃N₃O₃ | C₁₂H₁₉N₃O | C₂₃H₂₈ClN₃O₅S | C₁₈H₂₈N₂O₃ (approx.) |
| Therapeutic Class | Beta-blocker | Research compound | Sulfonylurea antidiabetic | Beta-agonist |
| Key Functional Groups | Cyclohexylurea, tert-butylamino, hydroxypropoxy | Phenylurea, dimethylamino-propyl | Sulfonylurea, chloro-methoxybenzamido | Ethanolamine, tert-butylamino, hydroxypropoxy |
| Mechanism of Action | β₁/β₂ receptor antagonism | Unknown | Pancreatic K⁺ channel inhibition | β₂ receptor agonism |
| Bioavailability | Moderate (lipophilic) | Likely low (polar groups) | High (oral absorption) | Variable (inhaled/formulation-dependent) |
| Safety Profile | Bradycardia, hypotension | Limited data | Hypoglycemia | Tachycardia, tremor |
Key Research Findings
- Structure-Activity Relationship (SAR): The tert-butylamino group in Talinolol and Salbutamol derivatives is critical for adrenergic receptor interaction, but stereochemistry determines agonist vs. antagonist effects . Cyclohexylurea in Talinolol and Glibenclamide enhances metabolic stability but diverges in target specificity (β-receptors vs. K⁺ channels) .
- Pharmacokinetics: Talinolol’s lipophilicity (logP ~2.5) permits moderate blood-brain barrier penetration, unlike hydrophilic Salbutamol derivatives (logP <1) . Glibenclamide’s sulfonylurea group facilitates prolonged plasma half-life (10–16 hours) compared to Talinolol’s 6–8 hours .
- Clinical Implications: Despite structural similarities, Talinolol and Salbutamol derivatives exhibit opposing cardiovascular effects, underscoring the importance of ethanolamine vs. urea backbones .
Biological Activity
1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H29N3O4
- Molecular Weight : 323.4 g/mol
- Chemical Structure : The compound features a cyclohexylurea moiety linked to a phenyl group, which is further substituted with a tert-butylamino group and a hydroxypropoxy chain.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its effects on cellular pathways and potential therapeutic uses.
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity.
- Antioxidant Properties : Research indicates that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating cytokine release and inhibiting pro-inflammatory pathways.
Pharmacological Studies
A summary of notable pharmacological studies is presented in the table below:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving diabetic patients showed that administration of the compound led to improved glycemic control compared to placebo, with participants reporting fewer side effects.
- Case Study 2 : In a model of chronic inflammation, treatment with the compound resulted in decreased tissue damage and improved recovery rates post-injury.
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols given variability in starting materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
